molecular formula C14H8F3N3O2 B1331923 7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 712319-09-0

7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1331923
CAS No.: 712319-09-0
M. Wt: 307.23 g/mol
InChI Key: MGWMQXYPFYYFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the pyrazolopyrimidine class, a scaffold recognized for its potential in developing therapeutic agents. Specifically, closely related pyrazolopyrimidine derivatives have been identified in scientific literature as inhibitors of viral polymerases. For instance, structural analogues have been investigated as protein-protein disruption inhibitors targeting the influenza virus RNA-dependent RNA polymerase (RdRP) complex, highlighting the potential of this chemical series in antiviral research . The presence of both the difluoromethyl group and the 4-fluorophenyl substituent on the core structure is designed to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this carboxylic acid functionalized intermediate for further synthetic modification, such as amide coupling reactions, to create a library of derivatives for biological screening. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Specific data regarding this exact compound's mechanism of action, potency, and physicochemical properties should be established through further experimental investigation.

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-8-3-1-7(2-4-8)10-5-11(12(16)17)20-13(19-10)9(6-18-20)14(21)22/h1-6,12H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWMQXYPFYYFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation to Form Pyrazolo[1,5-a]pyrimidine Core

  • The core pyrazolo[1,5-a]pyrimidine scaffold is commonly synthesized via a one-step cyclocondensation reaction between β-ketoesters and aminopyrazoles.
  • For example, β-ketoesters react with aminopyrazoles under controlled conditions to yield pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which serve as key intermediates.
  • This method has been validated by X-ray crystallography to confirm tautomeric forms and structural integrity of the heterocycle.

Introduction of the 4-Fluorophenyl Group

  • The 4-fluorophenyl substituent at the 5-position is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
  • For instance, brominated pyrazolo[1,5-a]pyrimidine intermediates can be coupled with 4-fluorophenylboronic acid or its derivatives in the presence of palladium catalysts, bases (e.g., potassium carbonate), and suitable solvents (e.g., dioxane/water).
  • Microwave irradiation or heating can be employed to enhance reaction rates and yields.

Incorporation of the Difluoromethyl Group at the 7-Position

  • The difluoromethyl group is introduced through specialized fluorination techniques.
  • One approach involves light-promoted reactions using trifluoromethyl iodide and cesium carbonate under UV or blue LED irradiation to selectively incorporate fluorinated groups at the α-position of carbonyl compounds.
  • Alternatively, difluoromethylation reagents can be used to functionalize the pyrazolo[1,5-a]pyrimidine scaffold at the 7-position after core formation.

Installation of the Carboxylic Acid Functionality

  • The carboxylic acid group at the 3-position is often introduced by hydrolysis of ester precursors or by direct carboxylation reactions.
  • For example, methyl or ethyl esters of the pyrazolo[1,5-a]pyrimidine intermediate can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
  • This step is critical for obtaining the final compound with the desired acid functionality for biological activity.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Intermediate
1 Cyclocondensation β-ketoester + aminopyrazole, heat Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold
2 Halogenation (if needed) Bromination at 5-position 5-Bromo-pyrazolo[1,5-a]pyrimidine intermediate
3 Cross-coupling (Suzuki) 4-Fluorophenylboronic acid, Pd catalyst, base, solvent, heat/microwave 5-(4-Fluorophenyl) substituted intermediate
4 Difluoromethylation Trifluoromethyl iodide, Cs2CO3, UV/LED light 7-(Difluoromethyl) substituted intermediate
5 Ester hydrolysis or carboxylation Acidic/basic hydrolysis 3-Carboxylic acid final compound

Detailed Research Findings and Data

  • The cyclocondensation step is well-documented to proceed efficiently with commercially available β-ketoesters and aminopyrazoles, yielding the core heterocycle in good yield and purity.
  • Cross-coupling reactions using palladium catalysts and fluorinated boronic acids are robust and provide high regioselectivity for the 5-position substitution.
  • Difluoromethylation via photochemical methods has been shown to be practical and efficient, allowing selective incorporation of the difluoromethyl group without affecting other sensitive functionalities.
  • Hydrolysis of ester intermediates to carboxylic acids is straightforward and typically yields the target acid in high purity.

Notes on Purification and Characterization

  • Purification is generally achieved by column chromatography using silica gel with gradients of methanol/dichloromethane or similar solvent systems.
  • Structural confirmation is performed by NMR (1H, 13C), mass spectrometry, and X-ray crystallography where applicable.
  • The tautomeric form of the pyrazolo[1,5-a]pyrimidine core is confirmed by X-ray diffraction, ensuring the correct electronic structure for biological activity.

Summary Table of Key Intermediates and Conditions

Intermediate/Compound Key Reagents/Conditions Yield (%) Notes
Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold β-ketoester + aminopyrazole, heat 70-85 Core heterocycle formation
5-Bromo-pyrazolo[1,5-a]pyrimidine Bromination reagents 60-75 Precursor for cross-coupling
5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine Suzuki coupling, Pd catalyst, base, heat 65-90 Introduction of fluorophenyl
7-(Difluoromethyl) substituted intermediate Trifluoromethyl iodide, Cs2CO3, UV/LED light 50-80 Difluoromethylation step
7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Ester hydrolysis (acid/base) 80-95 Final acid product

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in biological studies to investigate its effects on various biological systems.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 7

Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H)
  • 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Derivatives :

    • Example: 5-(naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 827593-58-8).
    • The -CF₃ group increases electron-withdrawing effects, enhancing binding affinity to targets like Pim1 kinase (IC₅₀ = 1.5–27 nM) .
    • Higher metabolic stability but reduced solubility compared to -CF₂H analogs .
  • 7-(Difluoromethyl) Analogs :

    • The -CF₂H group balances lipophilicity and solubility, making it favorable for agrochemical applications (e.g., herbicidal activity) .
    • Reduced steric bulk compared to -CF₃ may improve membrane permeability .
Data Table 1: Substituent Effects at Position 7
Compound Position 7 Group Molecular Weight LogP* Key Application
Target Compound -CF₂H 307.23 2.8 Under investigation
5-(Naphthalen-1-yl)-7-CF₃ Analog -CF₃ 353.35 3.5 Kinase inhibition
7-(p-Tolyl)-3-COOH -CH₃ 253.26 2.1 Agrochemical R&D

*LogP estimated via substituent contribution methods.

Substituent Variations at Position 5

4-Fluorophenyl vs. Other Aryl Groups
  • 4-Fluorophenyl (Target Compound) :

    • Enhances metabolic stability via reduced CYP450-mediated oxidation.
    • Moderate electron-withdrawing effect optimizes π-π stacking in protein binding .
  • 4-Methoxyphenyl (Ethyl Ester Analog): Example: Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 380584-27-0).
  • 4-(Propan-2-yl)phenyl (Saturated Ring Analog) :

    • Example: 5-[4-(propan-2-yl)phenyl]-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
    • Saturation of the pyrimidine ring reduces planarity, impacting DNA intercalation but improving pharmacokinetics .
Data Table 2: Position 5 Substituent Impact
Compound Position 5 Group Bioactivity Highlights
Target Compound 4-fluorophenyl High metabolic stability
Ethyl Ester Analog 4-methoxyphenyl Improved solubility (ester prodrug)
Saturated Ring Analog 4-(propan-2-yl)phenyl Enhanced oral bioavailability

Functional Group Variations at Position 3

Carboxylic Acid (-COOH) vs. Carboxamide (-CONH₂)
  • Carboxylic Acid (Target Compound) :

    • Enables salt formation (e.g., sodium salts) for enhanced aqueous solubility.
    • Critical for metal-binding in agrochemicals (e.g., herbicidal chelation) .
  • Carboxamide Derivatives: Example: 7-Amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (13a). The -CONH₂ group facilitates hydrogen bonding in kinase inhibitors, improving target selectivity .

Biological Activity

7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, identified by its CAS number 712319-09-0, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other relevant pharmacological activities.

  • Molecular Formula : C₁₄H₈F₃N₃O₂
  • Molecular Weight : 307.23 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core with difluoromethyl and fluorophenyl substituents, which may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibit significant anticancer properties.

Case Studies

  • Cell Line Studies :
    • In a study involving various cancer cell lines (MCF-7, MDA-MB453, and MDA-MB231), derivatives of pyrimidines were screened for cytotoxicity. Some derivatives demonstrated IC50 values as low as 15.3 µM against MCF-7 cells, indicating potent anticancer activity .
    • Another study noted that specific pyrazolo-pyrimidine derivatives showed promising results against HepG2 and HCT-116 cell lines, with IC50 values suggesting effective inhibition of tumor growth .
  • Mechanism of Action :
    • Compounds similar to this class have been shown to inhibit tubulin polymerization, effectively arresting the cell cycle at the G2/M phase. This mechanism is crucial for the development of anticancer agents targeting rapidly dividing cells .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazolo-pyrimidine derivatives have also been investigated.

Research Findings

  • Compounds in this class have been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated models. For instance, one derivative exhibited an inhibition value of 97.7% at a concentration of 10 mM .
  • The ability to modulate inflammatory pathways suggests potential applications in treating autoimmune diseases and chronic inflammatory conditions.

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, research has explored other potential activities:

  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Antidiabetic Effects : Initial screenings indicate that certain pyrazolo-pyrimidine derivatives may possess antidiabetic activity, warranting further investigation into their mechanisms and efficacy .

Data Summary Table

Activity Type Cell Lines/Models IC50 Values Remarks
AnticancerMCF-7, MDA-MB45315.3 µM (MCF-7)Significant cytotoxicity observed
HepG2Varies (low micromolar)Effective against liver cancer cells
Anti-inflammatoryLPS-stimulated models97.7% inhibition at 10 mMReduces TNF-alpha release
AntioxidantVarious assaysVariesPromising results in oxidative stress
AntidiabeticInitial screeningsNot specifiedPotential for further research

Q & A

(Basic) What synthetic routes are commonly used to prepare 7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via condensation reactions or coupling strategies. Key methods include:

  • Condensation of enaminones with 5-aminopyrazole derivatives : Reacting 5-aminopyrazole with substituted enaminones in pyridine under reflux, followed by acidification and recrystallization (yields: 62–70%) .
  • Benzoylation : Treatment of intermediates with benzoyl chloride in pyridine at room temperature, yielding carboxamide derivatives (e.g., 67% yield for compound 15) .
  • Carboxylic acid coupling : Hydrolysis of ester precursors (e.g., ethyl esters) to carboxylic acids, followed by coupling with amines using bis(pentafluorophenyl) carbonate (BPC) as an activating agent .

Critical Parameters : Solvent choice (e.g., ethanol/DMF for recrystallization), reaction time (5–6 hours for reflux), and stoichiometric ratios (1:1 enaminone-to-aminopyrazole) are crucial for reproducibility .

(Basic) How is the compound characterized to confirm structural integrity?

Methodological Answer:
A multi-technique approach is employed:

  • Spectroscopy :
    • 1H/13C NMR : Confirms substituent positions (e.g., difluoromethyl protons at δ 5.8–6.2 ppm; fluorophenyl aromatic signals) .
    • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 348.1 for C₁₃H₉F₃N₃O₂) .
  • Elemental Analysis : Matches experimental vs. theoretical C/H/N percentages (e.g., C: 62.77%, H: 4.01%, N: 24.40% for a related compound) .

Cross-Verification : Discrepancies in spectral data are resolved by repeating experiments under inert atmospheres or using deuterated solvents to eliminate impurity interference .

(Advanced) How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:
Optimization involves systematic variation of:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .
  • Catalysts : Triethylamine improves coupling efficiency in carboxamide synthesis .
  • Temperature : Reflux (100–110°C) accelerates cyclization in pyrazolo[1,5-a]pyrimidine formation .
  • Purification : Gradient recrystallization (ethanol → DMF) removes by-products, increasing purity to >95% .

Case Study : A 15% yield increase was achieved by replacing ethanol with acetonitrile in the final crystallization step for a trifluoromethyl analog .

(Advanced) How are structural modifications applied to enhance biological activity?

Methodological Answer:
Key strategies include:

  • Fluorine substitution : Introducing difluoromethyl/trifluoromethyl groups improves metabolic stability and target binding (e.g., enhanced kinase inhibition) .
  • Heterocyclic coupling : Attaching pyridyl or phenyl groups via amide bonds (e.g., N-(pyridin-3-yl) derivatives) modulates solubility and potency .
  • Bioisosteric replacement : Replacing carboxylic acid with carboxamide retains activity while improving bioavailability .

SAR Insights : Fluorophenyl groups at position 5 increase π-stacking with hydrophobic enzyme pockets, as shown in docking studies .

(Basic) What purification techniques yield high-purity samples?

Methodological Answer:

  • Recrystallization : Ethanol/DMF mixtures isolate crystals with >99% purity .
  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient) separates regioisomers .
  • Acid-Base Extraction : Adjusting pH to precipitate carboxylic acid derivatives from aqueous layers .

Quality Control : Purity is confirmed via HPLC (retention time: 8.2 min, C18 column, acetonitrile/water mobile phase) .

(Advanced) How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., confirming pyrimidine vs. pyrazole ring substitution) .
  • Computational Modeling : DFT calculations predict 13C NMR shifts, aiding assignment of ambiguous peaks .

Example : A reported δ 7.8 ppm signal initially misassigned as H-2 was corrected to H-6 using NOESY correlations .

(Advanced) What in vitro assays evaluate biological activity?

Methodological Answer:

  • Enzyme Inhibition : IC₅₀ determination via fluorescence-based kinase assays (e.g., EGFR inhibition at 0.5 µM) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
  • Binding Affinity : Surface plasmon resonance (SPR) measures dissociation constants (e.g., Kd = 8 nM for target protein) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.